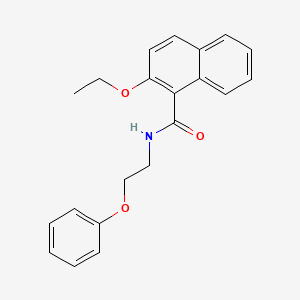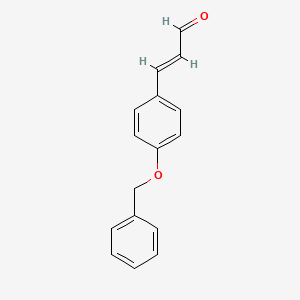
4-(苄氧基)肉桂醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Benzyloxy)phenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
科学研究应用
3-[4-(Benzyloxy)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
Target of Action
4-(Benzyloxy)cinnamaldehyde, a derivative of cinnamaldehyde, primarily targets bacteria . It has been reported that cinnamaldehyde and its derivatives can inhibit bacterial growth and reproduction . The compound’s primary targets are the cell membranes of bacteria, ATPase activity, energy metabolism, and biofilm formation .
Mode of Action
The compound interacts with its targets by damaging bacterial cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation . This interaction results in the inhibition of bacterial growth and reproduction .
Biochemical Pathways
The affected biochemical pathways include those involved in bacterial cell membrane integrity, ATPase activity, energy metabolism, and biofilm formation . The disruption of these pathways leads to downstream effects such as the inhibition of bacterial growth and reproduction .
Pharmacokinetics
The bioavailability of cinnamic acid from natural sources was found to be higher than that from pure cinnamic acid
Result of Action
The molecular and cellular effects of 4-(Benzyloxy)cinnamaldehyde’s action include damage to bacterial cell membranes, inhibition of ATPase activity, disruption of energy metabolism, and prevention of biofilm formation . These effects result in the inhibition of bacterial growth and reproduction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]prop-2-enal typically involves the reaction of 4-(benzyloxy)benzaldehyde with an appropriate reagent to introduce the prop-2-enal group. One common method is the aldol condensation reaction, where 4-(benzyloxy)benzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3-[4-(Benzyloxy)phenyl]prop-2-enal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
3-[4-(Benzyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-[4-(Benzyloxy)phenyl]prop-2-enoic acid.
Reduction: 3-[4-(Benzyloxy)phenyl]prop-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Cinnamaldehyde: Lacks the benzyloxy group but shares the prop-2-enal moiety.
4-(Benzyloxy)benzaldehyde: Lacks the prop-2-enal group but contains the benzyloxyphenyl structure.
3-Phenylprop-2-enal: Similar structure but without the benzyloxy group.
Uniqueness
3-[4-(Benzyloxy)phenyl]prop-2-enal is unique due to the presence of both the benzyloxy group and the prop-2-enal moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(E)-3-(4-phenylmethoxyphenyl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-12H,13H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHQCCMTIODLDK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
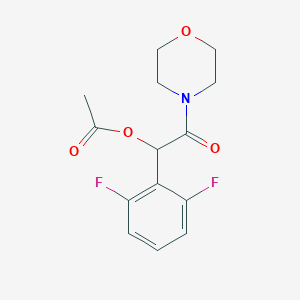
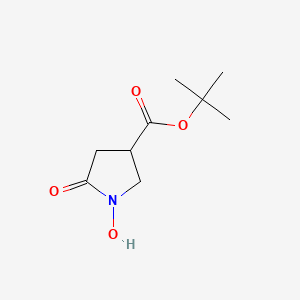
![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)
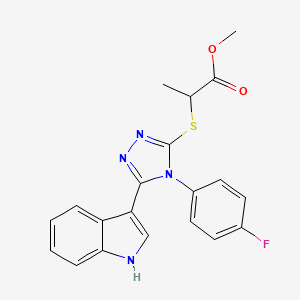
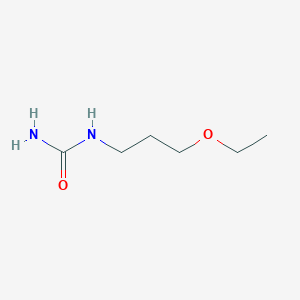
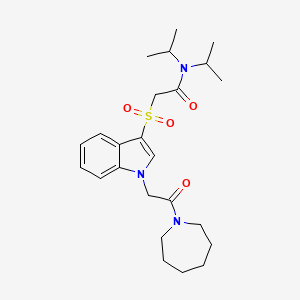
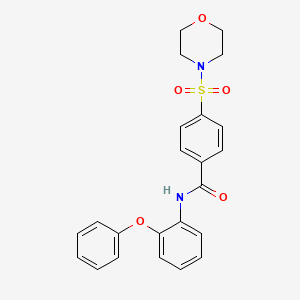
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)
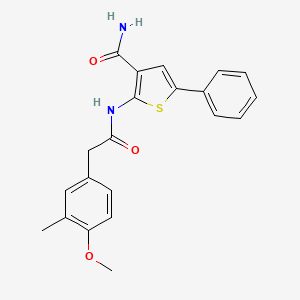
![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2505317.png)
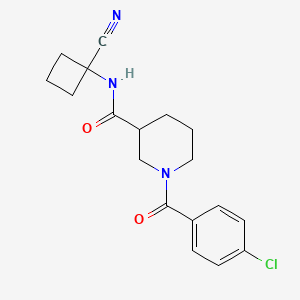
![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505320.png)
